molecular formula C13H12OS B8076628 2-(Phenoxymethyl)benzenethiol

2-(Phenoxymethyl)benzenethiol

Cat. No.: B8076628
M. Wt: 216.30 g/mol
InChI Key: BUFKWZMGYVVECG-UHFFFAOYSA-N
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Description

Structural Classification and Molecular Architecture within Thiophenol Derivatives

2-(Phenoxymethyl)benzenethiol, with the chemical formula C₁₃H₁₂OS, belongs to the class of thiophenol derivatives. Thiophenols are aromatic compounds containing a sulfhydryl (-SH) group directly attached to a benzene (B151609) ring. The molecular architecture of this specific derivative is distinguished by the presence of a phenoxymethyl (B101242) group (-OCH₂C₆H₅) at the ortho-position (the 2-position) relative to the thiol group.

This ortho-substitution pattern is crucial to the molecule's reactivity and potential applications. The proximity of the ether oxygen and the thiol sulfur can lead to intramolecular interactions, influencing the compound's conformational preferences and its ability to act as a chelating ligand in coordination chemistry. The thiol group is known for its nucleophilicity and its tendency to be easily oxidized, while the aryl ether linkage is generally more stable but can be cleaved under specific conditions. The interplay between these two functional groups defines the chemical behavior of this compound.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₁₃H₁₂OS
Molecular Weight 216.30 g/mol
InChI Key InChI=1S/C13H12OS/c14-12-8-4-5-9-13(12)10-15-11-6-2-1-3-7-11/h1-9,14H,10H2
Canonical SMILES C1=CC=C(C=C1)OCC2=CC=CC=C2S
Physical State Solid (predicted)

Data sourced from publicly available chemical databases.

Historical Development and Significance of Related Aryl Ethers and Thioethers in Contemporary Organic Synthesis

The synthesis of aryl ethers and thioethers, the two key functional groups present in this compound, has a rich history in organic chemistry. Early methods often required harsh reaction conditions, limiting their applicability to robust substrates. A significant breakthrough in this area was the development of transition metal-catalyzed cross-coupling reactions.

The Ullmann condensation, first reported in the early 20th century, was one of the earliest methods for forming diaryl ethers using a copper catalyst. However, it often required high temperatures and stoichiometric amounts of copper. The landscape of C-O and C-S bond formation was revolutionized by the development of palladium-catalyzed reactions, most notably the Buchwald-Hartwig amination, which was later extended to the synthesis of aryl ethers and thioethers. These methods offer milder reaction conditions, broader substrate scope, and greater functional group tolerance, making the synthesis of complex molecules containing these moieties more accessible.

Aryl ethers and thioethers are prevalent in a vast array of biologically active natural products and synthetic pharmaceuticals. For instance, the diaryl ether linkage is a key structural feature in the antibiotic vancomycin. Similarly, aryl thioethers are found in numerous drugs and are important intermediates in the synthesis of various heterocyclic compounds. The development of efficient synthetic routes to these structures, including precursors like 2-(phenoxymethyl)benzoic acid, has been a significant focus of research. nih.gov

Current Research Landscape and Emerging Areas of Academic Inquiry for Phenoxymethyl-Substituted Benzenethiols

While research focusing specifically on this compound is not extensive, the broader class of phenoxymethyl-substituted aromatic compounds is an active area of investigation. The interest in these molecules stems from their utility as versatile synthons for constructing more complex molecular architectures.

One area of academic inquiry is the use of related phenoxymethyl-substituted compounds in the synthesis of heterocyclic systems. For example, 2-(phenoxymethyl)benzoic acid has been used as a precursor for the synthesis of dibenzo[b,e]oxepin-11(6H)-ones, which are of interest for their potential biological activities. nih.gov Similarly, the reaction of 2-(phenoxymethyl)oxirane with thiophenol and its derivatives has been explored as a route to β-hydroxy sulfides, which are valuable intermediates in organic synthesis. oup.com

The potential for these types of molecules to act as ligands in coordination chemistry is another emerging research front. The presence of both a soft sulfur donor and a hard oxygen donor in a molecule like this compound makes it a candidate for the synthesis of novel chelating ligands for various transition metals. These metal complexes could find applications in catalysis or as advanced materials. Research into ruthenium complexes containing N,N-(di-p-anisylamino)phenoxymethyl donor units for use in dye-sensitized solar cells highlights the potential of the phenoxymethyl moiety in materials science. uni-bayreuth.de

Furthermore, there is ongoing research into the biological activities of molecules containing phenoxymethyl and thioether or sulfonyl moieties. Various studies have reported the synthesis of 1,3,4-oxadiazoles, 1,2,4-triazoles, and other heterocyclic systems incorporating these functional groups, with some exhibiting promising antimicrobial or anti-inflammatory properties. nih.govnih.govtandfonline.com This suggests that derivatives of this compound could also be interesting targets for medicinal chemistry research.

Table 2: Related Compounds and their Research Significance

CompoundResearch AreaSignificance
2-(Phenoxymethyl)benzoic acidOrganic SynthesisPrecursor for dibenzo[b,e]oxepin-11(6H)-ones. nih.gov
2-(Phenoxymethyl)oxiraneOrganic SynthesisReactant with thiols to form β-hydroxy sulfides. oup.com
Phenoxymethyl-substituted oxadiazoles (B1248032) and triazolesMedicinal ChemistryInvestigated for potential antimicrobial and anti-inflammatory activities. nih.govnih.govtandfonline.com
Ruthenium complexes with phenoxymethyl donorsMaterials ScienceExplored for applications in dye-sensitized solar cells. uni-bayreuth.de

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(phenoxymethyl)benzenethiol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12OS/c15-13-9-5-4-6-11(13)10-14-12-7-2-1-3-8-12/h1-9,15H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUFKWZMGYVVECG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCC2=CC=CC=C2S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactivity and Transformational Chemistry of 2 Phenoxymethyl Benzenethiol

Reactivity of the Thiol Functional Group in 2-(Phenoxymethyl)benzenethiol

The thiol (-SH) group is the most reactive site in the molecule, readily participating in oxidation, nucleophilic attack, and influencing electrophilic substitution on the adjacent aromatic ring.

Mechanisms of Thiol Oxidation and Disulfide Formation

Thiols are susceptible to oxidation, which can lead to the formation of various sulfur-containing compounds, most notably disulfides. The oxidation of thiols to disulfides is a common and important reaction in organic chemistry. rsc.orgorgsyn.org This transformation can be achieved using a variety of oxidizing agents. For instance, mild oxidants like iodine (I₂) or hydrogen peroxide (H₂O₂) can facilitate the coupling of two thiol molecules to form a disulfide bridge (-S-S-). organic-chemistry.orgmasterorganicchemistry.com The reaction with hydrogen peroxide in trifluoroethanol is an efficient method for this conversion. orgsyn.org The general mechanism involves the initial oxidation of the thiol to a sulfenic acid intermediate (R-SOH), which then reacts with another thiol molecule to yield the disulfide and water.

The formation of disulfides can also be catalyzed by metal complexes or occur under aerobic conditions, sometimes promoted by organocatalysts. rsc.orgorganic-chemistry.org For example, dichlorodioxomolybdenum(VI) can catalyze the oxidation of thiols to disulfides with dimethyl sulfoxide (B87167) (DMSO). organic-chemistry.org

Nucleophilic Attack and Addition Reactions of the Sulfhydryl Moiety

The sulfur atom of the thiol group is a potent nucleophile due to its lone pairs of electrons and its polarizability. masterorganicchemistry.com This nucleophilicity allows it to readily participate in a variety of reactions.

One of the most common reactions is the S-alkylation, where the thiol acts as a nucleophile in an SN2 reaction with an alkyl halide to form a thioether. masterorganicchemistry.comlibretexts.org The thiol is typically deprotonated first with a base to form the more nucleophilic thiolate anion (RS⁻).

The nucleophilic character of the thiol group is also evident in its addition to electrophilic species like oxiranes (epoxides). The reaction of a thiophenol with an oxirane, for instance, leads to the ring-opening of the epoxide and the formation of a β-hydroxy thioether. This reaction is regioselective, with the nucleophilic sulfur attacking the less sterically hindered carbon of the epoxide ring. oup.com

Furthermore, thiols can participate in Michael addition reactions, adding to α,β-unsaturated carbonyl compounds. nih.gov The strong nucleophilicity of the sulfhydryl group enables it to attack the β-carbon of the Michael acceptor. nih.gov

Electrophilic Aromatic Substitution on the Thiophenyl Ring

The thiol group is an activating ortho-, para-directing group for electrophilic aromatic substitution on the benzene (B151609) ring to which it is attached. chegg.com However, the high nucleophilicity of the sulfur atom can lead to side reactions with the electrophile. chegg.com For example, in reactions like halogenation or nitration, the electrophile may attack the sulfur atom instead of the aromatic ring.

Despite this, under controlled conditions, electrophilic substitution can occur. The sulfur atom can donate electron density to the aromatic ring through resonance, stabilizing the intermediate carbocation (arenium ion) formed during the substitution process. minia.edu.eguomustansiriyah.edu.iq This stabilization is most effective for attack at the ortho and para positions.

Reactivity Profile of the Phenoxymethyl (B101242) Ether Linkage

The ether linkage in this compound, specifically the benzylic ether bond, and the phenoxy ring also exhibit characteristic reactivities.

Cleavage Mechanisms of the Benzylic Ether Bond

The ether linkage in this compound can be cleaved under certain conditions. This cleavage can be assisted by various reagents. google.com While specific cleavage mechanisms for this compound are not extensively detailed in the provided search results, general principles of ether cleavage can be applied. Strong acids like hydroiodic acid (HI) or hydrobromic acid (HBr) are commonly used to cleave ethers. The mechanism involves protonation of the ether oxygen, followed by nucleophilic attack of the halide ion on one of the adjacent carbon atoms.

In the context of related structures, intramolecular cyclization reactions can lead to the cleavage of similar ether linkages. For instance, the synthesis of 6,11-dihydrodibenzo[b,e]oxepin-11-one from 2-(phenoxymethyl)benzoic acid involves an intramolecular Friedel-Crafts acylation, which effectively breaks the ether bond to form a new ring system. journals.co.za

Electrophilic Aromatic Substitution on the Phenoxy Ring

The phenoxy group (-O-Ar) is an activating group and directs incoming electrophiles to the ortho and para positions of the benzene ring. The oxygen atom donates electron density to the ring through resonance, making it more susceptible to electrophilic attack than benzene itself. researchgate.net

This is a general principle of electrophilic aromatic substitution on phenol (B47542) derivatives. researchgate.net Common electrophilic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. minia.edu.egopenstax.org For example, nitration of phenol with dilute nitric acid yields a mixture of ortho- and para-nitrophenols. researchgate.net Similarly, the phenoxy ring in this compound would be expected to undergo such reactions, with the substitution occurring primarily at the positions ortho and para to the ether oxygen.

Investigation of Intermolecular and Intramolecular Reaction Pathways

The strategic positioning of the phenoxymethyl and thiol groups on the benzene ring presents intriguing possibilities for both intermolecular and intramolecular reactions. The proximity of the sulfur and oxygen heteroatoms, separated by a flexible methylene (B1212753) linker and an aromatic scaffold, suggests a predisposition for cyclization and other complex transformations.

Cyclization Reactions Leading to Novel Heterocyclic Systems

The synthesis of heterocyclic compounds is a cornerstone of medicinal and materials chemistry. The structure of this compound makes it a hypothetical precursor to various heterocyclic systems, including those containing both oxygen and sulfur.

Oxadiazoles (B1248032) and Benzothiazoles:

The formation of oxadiazoles and benzothiazoles typically involves the condensation of appropriate precursors. For instance, the synthesis of 2-substituted benzothiazoles often proceeds through the reaction of 2-aminothiophenols with aldehydes, carboxylic acids, or their derivatives. While the structure of this compound does not lend itself directly to these classical synthetic routes for benzothiazoles without significant modification, its isomer, 2-amino-6-(phenoxymethyl)benzenethiol, could theoretically serve as a precursor.

Similarly, the synthesis of oxadiazoles generally requires starting materials containing a hydrazine (B178648) or a similar N-N bond-forming moiety, which are absent in this compound. However, the potential for oxidative cyclization or rearrangement reactions under specific catalytic conditions cannot be entirely ruled out, though no such studies have been reported.

One related area of research involves the synthesis of dibenzo[b,e]thiepin-11(6H)-one derivatives, which can be seen as a broader structural class related to cyclized forms of phenoxymethyl-substituted benzoyl compounds. These syntheses, however, typically start from precursors like 2-(phenoxymethyl)benzoic acids and involve multi-step processes, including Friedel-Crafts cyclization. researchgate.netitu.edu.tr

A search of existing literature does not yield specific examples of the direct cyclization of this compound to form oxadiazoles or benzothiazoles. This represents a significant area for future investigation, where novel cyclization strategies could be developed.

Photochemical Activation and Electron Transfer Processes in Aromatic Thioethers

The photochemistry of aromatic thioethers is a field of active research, with applications in photodynamic therapy, materials science, and organic synthesis. The presence of both a thioether and a phenoxy ether linkage in this compound suggests a complex photochemical behavior, potentially involving selective bond cleavage or electron transfer processes.

Upon irradiation, aromatic thioethers can undergo a variety of reactions, including C-S bond cleavage to generate thiyl radicals and aryl radicals. The presence of the phenoxymethyl group could influence the stability and subsequent reaction pathways of these radical intermediates. For instance, intramolecular hydrogen abstraction or cyclization of the resulting radicals could lead to the formation of novel polycyclic structures.

Electron transfer processes are also plausible. The sulfur atom can act as an electron donor, and upon photoexcitation, the molecule could participate in electron transfer to a suitable acceptor, generating a radical cation. The fate of this radical cation would be highly dependent on the reaction conditions and the presence of other reactive species. Studies on para-substituted phenols have shown that direct irradiation can lead to the formation of radical cations and phenoxy radicals. scirp.org While not directly analogous, these findings suggest that the phenolic ether portion of this compound could also play a role in its photochemical reactivity.

However, specific studies on the photochemical activation and electron transfer processes of this compound are currently absent from the scientific literature. This leaves a wide-open field for photochemists to explore the unique excited-state reactivity of this molecule.

Catalytic Transformations Facilitated by the Unique Structural Features of this compound

The combination of a soft sulfur donor and a potentially coordinating oxygen atom within the this compound structure suggests its potential use as a ligand in catalysis. The thiol group can readily coordinate to a variety of metal centers, and the ether oxygen could participate in chelation, potentially stabilizing catalytic intermediates and influencing the selectivity of reactions.

For instance, palladium-catalyzed cross-coupling reactions often employ phosphine (B1218219) or N-heterocyclic carbene ligands. A ligand derived from this compound could offer a unique electronic and steric environment at the metal center. The flexibility of the phenoxymethyl sidearm could allow for dynamic coordination, which can be beneficial in certain catalytic cycles.

Furthermore, the thiol group itself can participate in catalytic processes. For example, thiols are known to be effective reagents in radical cyclization reactions. oup.com While this involves the consumption of the thiol, it highlights the potential for the sulfur atom to mediate chemical transformations.

Despite these intriguing possibilities, there are no published reports on the use of this compound or its derivatives as catalysts or ligands in catalytic transformations. The design and synthesis of catalysts based on this scaffold could lead to new and efficient methods for a variety of organic reactions.

Advanced Spectroscopic and Analytical Characterization of 2 Phenoxymethyl Benzenethiol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the unambiguous determination of the molecular structure of 2-(phenoxymethyl)benzenethiol. Through the analysis of ¹H and ¹³C NMR spectra, along with two-dimensional correlation techniques, a complete assignment of all proton and carbon signals can be achieved, confirming the connectivity and spatial arrangement of the atoms within the molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis of Chemical Shifts and Coupling Patterns

The ¹H NMR spectrum of this compound is expected to exhibit a series of distinct signals corresponding to the different types of protons present in the molecule. The aromatic protons of the phenoxymethyl (B101242) and benzenethiol (B1682325) rings will appear in the downfield region, typically between δ 6.8 and 7.5 ppm. The specific chemical shifts and coupling patterns (e.g., doublets, triplets, multiplets) of these aromatic protons are dictated by their electronic environment and their coupling with neighboring protons.

The methylene (B1212753) protons of the -OCH₂- group are anticipated to resonate as a singlet at approximately δ 5.1 ppm, shifted downfield due to the deshielding effect of the adjacent oxygen atom. The thiol proton (-SH) is expected to appear as a broad singlet, with its chemical shift being variable and dependent on factors such as concentration and solvent.

A hypothetical ¹H NMR data table is presented below based on established chemical shift ranges for similar structural motifs. netlify.appnist.gov

Proton Assignment Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
Aromatic Protons7.50 - 6.80Multiplet-
-OCH₂-~5.10Singlet-
-SHVariableBroad Singlet-

This is a hypothetical data table based on typical chemical shift values.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Assignment

The ¹³C NMR spectrum provides crucial information about the carbon framework of this compound. Each unique carbon atom in the molecule will give rise to a distinct signal in the spectrum. The aromatic carbons will resonate in the range of approximately δ 110 to 160 ppm. The chemical shifts of the quaternary carbons and the carbons bearing substituents (e.g., -O-, -S-) can be distinguished from the protonated aromatic carbons.

The methylene carbon of the -OCH₂- group is expected to appear around δ 70 ppm. The analysis of the ¹³C NMR spectrum, often in conjunction with DEPT (Distortionless Enhancement by Polarization Transfer) experiments, allows for the definitive assignment of all carbon signals.

A predicted ¹³C NMR data table is provided below. wisc.edumdpi.com

Carbon Assignment Chemical Shift (δ, ppm)
Quaternary Aromatic Carbons160 - 130
Protonated Aromatic Carbons130 - 110
-OCH₂-~70

This is a hypothetical data table based on typical chemical shift values.

Application of Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity and Proximity Determination

To further confirm the structural assignment of this compound, two-dimensional (2D) NMR techniques are invaluable.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal correlations between protons that are coupled to each other, typically through two or three bonds. emerypharma.comlibretexts.org For instance, it would show correlations between adjacent protons within the aromatic rings, helping to delineate the spin systems of both the phenoxy and benzenethiol moieties.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded proton and carbon atoms. libretexts.orgresearchgate.net This experiment is instrumental in definitively assigning the chemical shifts of the protonated carbons in the molecule by linking the already assigned proton signals to their corresponding carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): An HMBC experiment shows correlations between protons and carbons that are separated by two or three bonds. libretexts.org This technique is particularly useful for identifying quaternary carbons and for confirming the connectivity between different fragments of the molecule. For example, an HMBC correlation would be expected between the methylene protons (-OCH₂-) and the quaternary carbon of the phenoxy group to which the oxygen is attached, as well as the carbons of the benzenethiol ring.

Mass Spectrometry (MS) for Molecular Identity and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of this compound, as well as to gain insights into its fragmentation pathways.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the elemental formula of this compound with a high degree of confidence. The theoretical exact mass of this compound (C₁₃H₁₂OS) can be calculated and compared with the experimentally determined value. For instance, the exact mass of the related compound 2-(phenoxymethyl)benzylamine (B64828) (C₁₄H₁₅NO) is 213.115364102 Da. dergipark.org.trnih.gov

A hypothetical HRMS data table is shown below.

Ion Calculated Exact Mass (m/z) Observed Exact Mass (m/z) Formula
[M+H]⁺217.0687Hypothetical ValueC₁₃H₁₃OS⁺
[M+Na]⁺239.0506Hypothetical ValueC₁₃H₁₂NaOS⁺

This is a hypothetical data table. The observed mass would be determined experimentally.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Volatile Impurity Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is an essential technique for assessing the purity of this compound and for identifying any volatile impurities. ehu.es In this method, the sample is vaporized and separated based on the components' boiling points and interactions with the GC column. The separated components then enter the mass spectrometer, where they are ionized and detected.

Vibrational Spectroscopy for Functional Group Identification and Conformational Analysis

Fourier-Transform Infrared (FT-IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. vscht.cz The FT-IR spectrum of this compound is expected to exhibit a series of characteristic absorption bands that correspond to the specific vibrational modes of its constituent bonds.

The presence of the thiol (-SH) group would be indicated by a weak absorption band in the region of 2550-2600 cm⁻¹. mdpi.com The aromatic rings will show several characteristic bands. C-H stretching vibrations in the aromatic rings typically appear at wavenumbers slightly above 3000 cm⁻¹ (around 3000-3100 cm⁻¹). vscht.cz Carbon-carbon stretching vibrations within the benzene (B151609) rings are expected to produce absorption bands in the 1400-1600 cm⁻¹ region. vscht.cz Specifically, bands near 1600 cm⁻¹, 1580 cm⁻¹, and 1490 cm⁻¹ are characteristic of the phenyl rings. esisresearch.org

The ether linkage (Ar-O-CH₂) is another key functional group. The asymmetric C-O-C stretching vibration is expected to produce a strong band typically in the range of 1200-1275 cm⁻¹, while the symmetric stretching would appear at lower wavenumbers, around 1020-1075 cm⁻¹. The CH₂ group will show stretching vibrations just below 3000 cm⁻¹ and scissoring deformation around 1465 cm⁻¹. mdpi.com Out-of-plane C-H bending vibrations of the substituted benzene rings would appear in the fingerprint region below 900 cm⁻¹, providing information about the substitution pattern.

Table 1: Predicted FT-IR Characteristic Absorption Bands for this compound

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Intensity
Thiol (S-H)Stretching2550 - 2600Weak
Aromatic C-HStretching3000 - 3100Medium-Weak
Aromatic C=CRing Stretching1400 - 1600Medium-Strong
Ether (Ar-O-C)Asymmetric Stretching1200 - 1275Strong
Methylene (CH₂)C-H Stretching~2925 (asymmetric), ~2855 (symmetric)Medium
Methylene (CH₂)Scissoring (Deformation)~1465Medium

This table is generated based on typical infrared absorption frequencies for the respective functional groups. vscht.czmdpi.com

Raman spectroscopy provides complementary information to FT-IR, as it detects molecular vibrations that result in a change in polarizability. bruker.com It is particularly useful for analyzing non-polar bonds and symmetric vibrations, which may be weak or absent in the IR spectrum. nih.gov

For this compound, the Raman spectrum would offer valuable structural insights. The S-H stretching vibration, which is often weak in IR, can sometimes be more readily observed in the Raman spectrum around 2550-2600 cm⁻¹. A key feature would be the strong "ring breathing" modes of the monosubstituted and ortho-disubstituted benzene rings, which are typically found around 1000 cm⁻¹. researchgate.net The C-S stretching vibration is also expected in the 600-750 cm⁻¹ range.

Like FT-IR, Raman spectroscopy can detect the aromatic C=C stretching vibrations between 1400 and 1600 cm⁻¹ and the aromatic C-H stretches above 3000 cm⁻¹. esisresearch.org The symmetry of the molecule and its conformational isomers can influence the Raman spectrum, making it a useful tool for conformational analysis. Theoretical calculations, such as those using Density Functional Theory (DFT), are often employed alongside experimental Raman spectroscopy to assign the observed vibrational modes accurately. researchgate.net

Table 2: Predicted Raman Shifts for Key Vibrations in this compound

Functional GroupVibrational ModePredicted Raman Shift (cm⁻¹)Intensity
Aromatic RingsRing Breathing~1000Strong
Aromatic C=CRing Stretching1580 - 1600Strong
Thiol (S-H)Stretching2550 - 2600Medium
Thioether (C-S)Stretching600 - 750Medium
Aromatic C-HStretching3000 - 3100Medium

This table is generated based on typical Raman shifts for the respective functional groups and data from similar molecules. esisresearch.orgresearchgate.netresearchgate.net

Chromatographic Techniques for Separation and Quantification

High-Performance Liquid Chromatography (HPLC) is the cornerstone technique for assessing the purity of this compound and performing quantitative analysis. nih.gov A stability-indicating HPLC method can separate the active compound from its impurities, process-related byproducts, and degradation products. nih.gov

Typically, a reverse-phase HPLC method would be developed. This involves a stationary phase, such as a C18 or C8 column, and a mobile phase consisting of a mixture of water (often with a pH modifier like formic or phosphoric acid) and an organic solvent like acetonitrile (B52724) or methanol. michigan.gov A gradient elution, where the proportion of the organic solvent is increased over time, is often necessary to achieve a good separation of compounds with varying polarities. nih.gov

Detection is commonly performed using a UV detector, as the aromatic rings in this compound will absorb UV light. A diode array detector (DAD) or photodiode array (PDA) detector is particularly advantageous as it can acquire spectra across a range of wavelengths, aiding in peak identification and purity assessment. For quantitative analysis, a calibration curve is constructed by running known concentrations of a purified reference standard. The concentration of this compound in an unknown sample is then determined by comparing its peak area to the calibration curve. The method must be validated for linearity, accuracy, precision, and robustness to ensure reliable results. researchgate.net

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective chromatographic technique used for monitoring the progress of chemical reactions and for the preliminary separation of compounds. fu-berlin.de In the synthesis of this compound, TLC would be used to track the consumption of starting materials and the formation of the desired product.

A small aliquot of the reaction mixture is spotted onto a TLC plate (e.g., silica (B1680970) gel on aluminum backing). The plate is then placed in a developing chamber containing a suitable solvent system (eluent). The choice of eluent is critical and is determined empirically to achieve good separation between the starting materials, product, and any byproducts. A mixture of a non-polar solvent (like hexane (B92381) or heptane) and a more polar solvent (like ethyl acetate (B1210297) or dichloromethane) is common.

After development, the separated spots are visualized, typically under UV light (at 254 nm), where the aromatic rings will cause the spots to appear dark against a fluorescent background. Stains like potassium permanganate (B83412) can also be used. The retention factor (Rf) value—the ratio of the distance traveled by the spot to the distance traveled by the solvent front—is calculated for each component. A completed reaction is indicated by the disappearance of the starting material spot and the appearance of a new spot corresponding to the product. mdpi.com TLC also provides a preliminary indication of the purity of the product and helps in optimizing conditions for larger-scale purification by column chromatography.

X-ray Crystallography for Solid-State Molecular and Crystal Structure Determination (as applied to related diaryl derivatives)

X-ray crystallography stands as a definitive method for elucidating the three-dimensional structure of crystalline solids at an atomic level. For diaryl derivatives, this technique reveals critical information regarding the spatial orientation of the aromatic rings, the geometry of the ether and thioether linkages, and the nature of non-covalent interactions that dictate the crystal packing.

Detailed research findings from crystallographic studies of related diaryl compounds highlight several key structural features. For instance, the crystal structure of N-acetyl-2,4-[diphenyl-3-azabicyclo[3.3.1]nonan-9-yl]-9-spiro-4′-acetyl-2′-(acetylamino)-4′,9-dihydro-[1′,3′,4′]-thiadiazole, a complex diaryl derivative, was determined to have a monoclinic crystal system with a P21/c space group. In this structure, the bond lengths and angles within the benzene rings were found to be in the normal range, with bond angles approximately 120°.

Similarly, studies on cymantrenyl thioethers, while not strictly diaryl compounds, provide valuable data on the behavior of thioether linkages in a crystalline environment. The molecular and crystal structures of several of these compounds have been determined, revealing the presence of S⋯S and S⋯Br interactions that can influence the molecular arrangement in the crystal. nih.gov

The solid-state structure of diketopyrrolopyrrole (DPP) derivatives containing phenyl and substituted phenyl units has also been extensively investigated. rsc.org These studies show that subtle modifications to the molecular structure can lead to significant changes in the crystal packing. rsc.org Intermolecular forces such as hydrogen bonding and edge-to-face π-interactions often play a dominant role in the supramolecular assembly, rather than π–π stacking. rsc.org The conformation of the molecules, particularly the twist between the central core and the phenyl rings, is heavily influenced by these packing effects. rsc.org

Furthermore, the investigation of tetraptycene derivatives, which are complex polycyclic aromatic systems, demonstrates the utility of single-crystal X-ray diffraction in characterizing intricate three-dimensional structures and their self-assembly in the solid state. rsc.org

The table below presents crystallographic data for a selection of related diaryl and thioether derivatives, illustrating the typical parameters obtained from X-ray diffraction studies.

Compound NameCrystal SystemSpace Groupa (Å)b (Å)c (Å)β (°)Reference
N-acetyl-2,4-[diphenyl-3-azabicyclo[3.3.1]nonan-9-yl]-9-spiro-4′-acetyl-2′-(acetylamino)-4′,9-dihydro-[1′,3′,4′]-thiadiazole (3a)MonoclinicP21/c10.453(3)17.152(5)15.111(4)98.68(3)
N-acetyl-2,4-[bis(p-methoxyphenyl)-3-azabicyclo[3.3.1]nonan-9-yl]-9-spiro-4′-acetyl-2′-(acetylamino)-4′,9-dihydro-[1′,3′,4′]-thiadiazole (3b)MonoclinicP21/c10.596(2)17.341(4)16.293(3)100.21(3)
[Mn{C₅H₂Br(SMe)₂}(PPh₃)(CO)₂] (3)TriclinicP-110.2371(3)11.0263(3)12.1106(4)86.649(1) nih.gov
[Mn{C₅HBr₂(SMe)₂}(PPh₃)(CO)₂] (4)MonoclinicP2₁/c12.0163(3)11.2345(3)20.2523(5)91.683(1) nih.gov

These examples underscore the power of X-ray crystallography in providing a detailed understanding of the solid-state structures of complex organic molecules. The data obtained from such studies are crucial for establishing structure-property relationships, which are essential for the rational design of new materials with desired functionalities.

Computational and Theoretical Investigations of 2 Phenoxymethyl Benzenethiol

Quantum Chemical Calculations for Electronic Structure and Molecular Properties

Quantum chemical calculations form the bedrock of our understanding of the electronic makeup and fundamental properties of 2-(Phenoxymethyl)benzenethiol. These methods, grounded in the principles of quantum mechanics, provide a detailed picture of electron distribution and molecular geometry.

Density Functional Theory (DFT) has emerged as a workhorse in the computational investigation of medium-sized organic molecules like this compound. DFT studies focus on the electron density to determine the molecule's ground-state geometry, a process known as geometric optimization. These calculations have been used to predict bond lengths, bond angles, and dihedral angles, offering a precise three-dimensional representation of the molecule.

Furthermore, DFT is employed to explore the potential energy surface of the molecule, identifying stable conformers and the energy barriers between them. This allows for the characterization of the molecule's flexibility, particularly concerning the rotation around the ether and thioether linkages.

Table 1: Calculated Geometric Parameters for this compound using DFT

ParameterBond Length (Å)Bond Angle (°)Dihedral Angle (°)
C-S1.78
S-H1.35
C-O1.37
O-CH21.43
C-S-H96.5
C-O-CH2118.2
C-C-S-H0.5
C-C-O-CH289.7

Note: The data presented in this table is illustrative and based on typical values obtained from DFT calculations for similar functional groups. Actual research data may vary.

For even greater accuracy, researchers turn to ab initio methods. These "from the beginning" calculations are based solely on fundamental physical constants and the principles of quantum mechanics, without reliance on empirical data. Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory provide a more rigorous treatment of electron correlation. While computationally more demanding than DFT, ab initio calculations offer benchmark-quality data on electronic energies, ionization potentials, and electron affinities, providing a deeper understanding of the molecule's electronic behavior.

Molecular Dynamics Simulations for Conformational Preferences and Dynamic Behavior

While quantum chemical calculations provide a static picture, molecular dynamics (MD) simulations offer a view of the molecule in motion. By solving Newton's equations of motion for the atoms of the molecule over time, MD simulations can reveal the conformational landscape and dynamic behavior of this compound in various environments, such as in a solvent or at different temperatures. These simulations are crucial for understanding how the molecule folds and flexes, which can influence its reactivity and interactions with other molecules.

Elucidation of Reaction Mechanisms and Transition States through Computational Modeling

Computational modeling is a powerful tool for mapping out the intricate pathways of chemical reactions. For this compound, this involves calculating the energies of reactants, products, and, most importantly, the high-energy transition states that connect them. By identifying the lowest energy reaction pathways, researchers can predict the most likely mechanisms for reactions involving the thiol or ether groups. These models can also shed light on the role of catalysts and solvents in influencing reaction outcomes.

Prediction of Structure-Reactivity Relationships and Spectroscopic Properties

A key goal of computational chemistry is to establish clear links between a molecule's structure and its reactivity. By calculating various molecular descriptors, such as frontier molecular orbital energies (HOMO and LUMO), electrostatic potential maps, and atomic charges, researchers can predict which parts of the this compound molecule are most susceptible to electrophilic or nucleophilic attack.

Furthermore, computational methods can accurately predict various spectroscopic properties. For instance, Time-Dependent DFT (TD-DFT) can be used to simulate UV-Vis spectra, while calculations of vibrational frequencies can aid in the interpretation of infrared (IR) and Raman spectra. Nuclear Magnetic Resonance (NMR) chemical shifts can also be calculated to help assign experimental spectra and confirm the molecular structure.

Table 2: Predicted Spectroscopic Data for this compound

Spectroscopic TechniquePredicted ParameterValue
UV-Vis (TD-DFT)λmax254 nm
IRS-H stretch2550 cm⁻¹
IRC-O stretch1240 cm⁻¹
¹H NMRSH protonδ 3.5 ppm
¹³C NMRC-S carbonδ 130 ppm

Note: The data presented in this table is illustrative and based on typical values obtained from computational predictions for similar functional groups. Actual research data may vary.

Advanced Applications in Organic Synthesis and Materials Science Research

2-(Phenoxymethyl)benzenethiol as a Key Intermediate in Complex Organic Synthesis

The strategic placement of sulfur and oxygen atoms in this compound makes it a versatile building block for synthesizing a variety of complex organic structures.

Building Block for the Construction of Diverse Heterocyclic Frameworks with Sulfur and Oxygen Heteroatoms

This compound serves as a crucial starting material for the synthesis of various heterocyclic compounds that incorporate both sulfur and oxygen atoms. These frameworks are of significant interest due to their presence in many biologically active molecules and functional materials. researchgate.netresearchgate.netbldpharm.comossila.comsigmaaldrich.comapolloscientific.co.uk

One notable application is in the synthesis of dibenzo[b,e]oxepine and dibenzo[b,e]thiepine derivatives. nih.gov For instance, the related compound, 2-(phenoxymethyl)benzoic acid, can be synthesized and subsequently cyclized to form dibenzo[b,e]oxepin-11(6H)-one. researchgate.netnih.govajol.info This tricyclic system is a core structure in various compounds with potential pharmacological activities. The synthesis often involves the reaction of a substituted phenol (B47542) with phthalide (B148349) to form the 2-(phenoxymethyl)benzoic acid intermediate, which is then cyclized using reagents like polyphosphoric acid or thionyl chloride followed by a Friedel-Crafts reaction. researchgate.netnih.gov

Similarly, the thio-analogue, 2-(thiophenoxymethyl)benzoic acid, is a precursor to dibenzo[b,e]thiepin-11(6H)-one. nih.gov The synthesis of these heterocyclic ketones opens pathways to a wide array of derivatives, including oximes and other modified structures, which have been investigated for their antimicrobial properties. researchgate.netnih.gov

The versatility of this compound and its derivatives as building blocks is further highlighted by their use in constructing other complex heterocyclic systems. For example, derivatives have been used in the synthesis of quinoline-based structures and other polycyclic frameworks through intramolecular cyclization reactions. researchgate.net

Precursor for the Synthesis of Specialty Chemicals and Advanced Organic Materials

The reactivity of the thiol and phenoxy groups in this compound allows for its incorporation into a variety of specialty chemicals and advanced organic materials. acs.org

One area of application is in the development of corrosion inhibitors. For example, derivatives of 2-(phenoxymethyl) moieties have been incorporated into 1,3,4-oxadiazole (B1194373) structures. researchgate.netresearchgate.net These compounds, such as 2-(phenoxymethyl)-5-phenyl-1,3,4-oxadiazole (B2622554), have demonstrated significant corrosion inhibition for mild steel in acidic environments. researchgate.net The inhibitor molecules can adsorb onto the metal surface, forming a protective layer that hinders the corrosion process. researchgate.netresearchgate.net

Furthermore, the phenoxymethylbenzenethiol scaffold can be found in molecules designed for applications in medicinal chemistry. For instance, derivatives of N-(3-(phenoxymethyl)phenyl)acetamide have been identified as selective inhibitors of SIRT2, a protein deacetylase implicated in various diseases. nih.gov The structural motif plays a role in the binding of these inhibitors to the target protein.

The ability to functionalize both the thiol and the aromatic rings of this compound provides a platform for creating a diverse range of molecules with tailored properties for specific applications in materials science and chemical biology.

Development of Functional Materials and Supramolecular Systems Incorporating Phenoxymethylbenzenethiol Moieties

The unique molecular structure of this compound makes it an attractive component for the design of functional materials and supramolecular assemblies.

Design of Ligands for Homogeneous and Heterogeneous Catalysis

The presence of both soft (sulfur) and hard (oxygen) donor atoms, along with the aromatic framework, makes phenoxymethylbenzenethiol derivatives promising candidates for ligand design in catalysis. nih.govnih.gov Ligands play a crucial role in controlling the activity, selectivity, and stability of metal catalysts. nih.govkaust.edu.sa

While direct examples of this compound as a ligand in catalysis are not extensively documented in the provided results, the principles of ligand design suggest its potential. The thiol group can coordinate to a metal center, while the ether oxygen could provide a secondary coordination site, leading to the formation of a stable chelate ring. The steric and electronic properties of the ligand can be tuned by modifying the phenoxy or the benzene (B151609) ring, which is a common strategy in ligand development. nih.gov

For instance, related bidentate ligands containing sulfur and other heteroatoms are widely used in various catalytic transformations, including cross-coupling reactions and C-H functionalization. nih.govnih.gov The ability of such ligands to stabilize different oxidation states of the metal and to influence the geometry of the catalytic complex is key to their effectiveness.

Exploration of Host-Guest Chemistry and Inclusion Phenomena

The rigid, three-dimensional structure of molecules derived from this compound, such as the tricyclic dibenzo[b,e]oxepine and dibenzo[b,e]thiepine systems, makes them interesting candidates for studies in host-guest chemistry. libretexts.orgnitschkegroup-cambridge.comresearchgate.net Host-guest chemistry involves the non-covalent binding of a smaller molecule (the guest) within the cavity of a larger molecule (the host). libretexts.orgresearchgate.net

Tricyclic host molecules with well-defined cavities can encapsulate guest molecules, leading to the formation of inclusion complexes. This encapsulation can alter the physical and chemical properties of the guest molecule. For example, related tricyclic host molecules have been shown to form complexes with various organic solvents and other small molecules. ajol.info The selectivity of the host for a particular guest is determined by factors such as size, shape, and electronic complementarity between the host's cavity and the guest molecule. libretexts.org

The study of such inclusion phenomena is relevant to a wide range of applications, including drug delivery, sensing, and separation technologies. thno.orgnih.gov While specific host-guest studies involving this compound itself are not detailed in the provided search results, the structural analogy to known tricyclic hosts suggests its potential in this area of supramolecular chemistry.

Investigation of Mechanisms for Interface and Surface Interactions (e.g., corrosion inhibition studies)

The interaction of molecules containing the this compound motif with surfaces is a key aspect of their application in areas like corrosion inhibition. whiterose.ac.uknih.gov

Studies on related compounds, such as 2-(phenoxymethyl)-5-phenyl-1,3,4-oxadiazole and 2-(phenoxymethyl)-5-p-tolyl-1,3,4-oxadiazole, have provided insights into the mechanism of corrosion inhibition on mild steel in acidic media. researchgate.netresearchgate.net These studies utilize a combination of experimental techniques, including weight loss measurements, electrochemical impedance spectroscopy (EIS), and potentiodynamic polarization, along with computational methods. researchgate.netresearchgate.net

The results indicate that these molecules act as mixed-type inhibitors, meaning they affect both the anodic and cathodic corrosion reactions. researchgate.netresearchgate.net The inhibition efficiency is found to increase with the concentration of the inhibitor. The adsorption of these molecules on the steel surface is a crucial step in the inhibition process and often follows the Langmuir adsorption isotherm. researchgate.netresearchgate.net This suggests the formation of a monolayer of the inhibitor on the metal surface. The presence of heteroatoms (sulfur, oxygen, and nitrogen) and aromatic rings in these molecules facilitates their adsorption through the sharing of electrons with the metal's d-orbitals. nih.gov

Below is a data table summarizing the corrosion inhibition efficiency of a related compound.

InhibitorConcentration (ppm)Temperature (K)Inhibition Efficiency (%)
2-(phenoxymethyl)-5-phenyl-1,3,4-oxadiazole30029888.41

Table 1: Corrosion inhibition efficiency of a derivative containing the phenoxymethyl (B101242) moiety on mild steel in 1 M HCl. researchgate.net

Surface analysis techniques, such as scanning electron microscopy (SEM), can provide visual evidence of the protective film formed on the metal surface in the presence of the inhibitor. researchgate.net These investigations into the mechanisms of surface interactions are vital for the rational design of more effective corrosion inhibitors and other surface-active agents based on the this compound scaffold.

Adsorption Kinetics and Isotherm Models at Metal-Solution Interfaces

The efficacy of an organic corrosion inhibitor is intrinsically linked to its ability to adsorb onto the metal surface, forming a protective barrier. The study of adsorption kinetics and isotherm models provides a fundamental understanding of this process. Research on compounds structurally related to this compound, such as 2-(phenoxymethyl)-5-phenyl-1,3,4-oxadiazole (2POM5PO) and 2-(phenoxymethyl)-5-p-tolyl-1,3,4-oxadiazole (2POM5PTO), has shed light on these mechanisms. Current time information in Bangalore, IN.lew.ro

The adsorption of these molecules on metal surfaces, particularly mild steel in acidic environments, is a spontaneous process. Current time information in Bangalore, IN.lew.ro The mechanism of adsorption can be elucidated by fitting experimental data to various isotherm models, including Langmuir, Freundlich, and Temkin.

The Langmuir isotherm is frequently found to be the most suitable model for describing the adsorption behavior of these phenoxymethyl derivatives. Current time information in Bangalore, IN.lew.ro This model presupposes the formation of a monolayer of the inhibitor on the metal surface, with each adsorption site holding one molecule. The degree of surface coverage (θ) is related to the inhibitor concentration (C) by the following equation:

C / θ = 1 / K_ads + C

where K_ads is the equilibrium constant of the adsorption process. A linear relationship in the plot of C/θ versus C confirms the applicability of the Langmuir model. Current time information in Bangalore, IN.lew.ro The value of K_ads can be used to calculate the standard free energy of adsorption (ΔG°_ads), which provides information about the spontaneity and nature of the adsorption (physisorption or chemisorption).

Detailed research findings indicate that the adsorption process for these related compounds is influenced by factors such as the concentration of the inhibitor and the temperature. Current time information in Bangalore, IN.

Interactive Data Table: Adsorption Parameters for a Phenoxymethyl Derivative

ParameterValueReference
Adsorption Isotherm ModelLangmuir Current time information in Bangalore, IN.lew.ro
Correlation Coefficient (R²) for Langmuir Plot> 0.99 Current time information in Bangalore, IN.
Adsorption Equilibrium Constant (K_ads)Varies with temperature Current time information in Bangalore, IN.
Standard Free Energy of Adsorption (ΔG°_ads)Negative values, indicating spontaneous adsorption Current time information in Bangalore, IN.

Electrochemical Analysis of Surface Passivation and Protective Film Formation

Electrochemical techniques are paramount in evaluating the performance of corrosion inhibitors and understanding the formation of protective films on metal surfaces. Potentiodynamic polarization and electrochemical impedance spectroscopy (EIS) are two such powerful methods that have been employed to study phenoxymethyl-containing compounds. Current time information in Bangalore, IN.lew.ro

Potentiodynamic polarization studies reveal the effect of the inhibitor on both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions. For phenoxymethyl derivatives like 2POM5PO and 2POM5PTO, it has been observed that they act as mixed-type inhibitors. Current time information in Bangalore, IN.lew.ro This means they suppress both the anodic and cathodic reactions, albeit with a more pronounced effect on the cathodic reaction in some cases. The corrosion current density (i_corr) is significantly reduced in the presence of the inhibitor, indicating a lower corrosion rate. The corrosion potential (E_corr) may shift slightly, but not significantly enough to classify the inhibitor as purely anodic or cathodic.

Electrochemical Impedance Spectroscopy (EIS) provides detailed information about the metal/solution interface. In the presence of phenoxymethyl-based inhibitors, the Nyquist plots typically show a single, depressed semicircular capacitive loop, both with and without the inhibitor. Current time information in Bangalore, IN.lew.ro The diameter of this semicircle, which represents the charge transfer resistance (R_ct), increases significantly with the addition of the inhibitor. This increase in R_ct is indicative of the formation of a protective film on the metal surface, which impedes the charge transfer process and thus slows down corrosion. Current time information in Bangalore, IN.lew.ro

The double-layer capacitance (C_dl) tends to decrease in the presence of the inhibitor. This is attributed to the adsorption of the organic molecules on the metal surface, which displaces water molecules and reduces the local dielectric constant and/or increases the thickness of the electrical double layer.

Interactive Data Table: Electrochemical Parameters for a Phenoxymethyl Derivative on Mild Steel in 1 M HCl

ParameterUninhibitedInhibitedReference
Corrosion Current Density (i_corr) (μA/cm²)HighLow Current time information in Bangalore, IN.
Charge Transfer Resistance (R_ct) (Ω cm²)LowHigh Current time information in Bangalore, IN.lew.ro
Double Layer Capacitance (C_dl) (μF/cm²)HighLow lew.ro
Inhibition Efficiency (%)-High Current time information in Bangalore, IN.

The formation of a protective film is further corroborated by surface analysis techniques such as scanning electron microscopy (SEM), which visually confirm a smoother surface morphology on the metal in the presence of the inhibitor compared to the uninhibited, corroded surface. Current time information in Bangalore, IN.lew.ro

Future Directions and Emerging Research Avenues for 2 Phenoxymethyl Benzenethiol Research

Integration of Artificial Intelligence and Machine Learning for De Novo Design and Property Prediction

The convergence of artificial intelligence (AI) and chemistry offers a powerful paradigm for accelerating the discovery and development of new molecules. For 2-(Phenoxymethyl)benzenethiol, AI and machine learning (ML) can be pivotal in designing new derivatives and predicting their properties before their synthesis, saving significant time and resources.

Generative AI models could be trained on large datasets of known thiol and ether compounds to design novel analogues of this compound with tailored functionalities. These models can explore a vast chemical space to propose structures with optimized properties, such as enhanced binding affinity to specific targets or improved solubility.

Furthermore, predictive ML models, such as Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models, can be developed to forecast the physicochemical and biological properties of these newly designed molecules. By analyzing the structural features of this compound and its proposed derivatives, these models can estimate parameters crucial for various applications.

Table 1: Hypothetical AI/ML-Predicted Properties of this compound Derivatives

DerivativePredicted PropertyPredicted ValuePotential Application
4-nitro-2-(phenoxymethyl)benzenethiolElectron Affinity1.8 eVOrganic Electronics
2-((4-fluorophenoxy)methyl)benzenethiolBinding Affinity (Kinase X)50 nMMedicinal Chemistry
2-((2,4,6-trimethylphenoxy)methyl)benzenethiolSolubility in Toluene150 g/LProcess Chemistry
4-amino-2-(phenoxymethyl)benzenethiolRedox Potential-0.2 V vs. SHERedox-active Polymers

Development of Advanced In-Situ Spectroscopic Techniques for Real-Time Reaction Monitoring

Understanding the reaction kinetics and mechanisms involving this compound is fundamental to optimizing its synthesis and derivatization. Advanced in-situ spectroscopic techniques are indispensable for real-time monitoring of chemical transformations, providing detailed insights into reaction pathways and the formation of transient intermediates.

Techniques such as Process Analytical Technology (PAT), including Raman and Fourier-transform infrared (FTIR) spectroscopy, can be employed to track the concentration of reactants, products, and intermediates as a reaction progresses. For instance, the characteristic S-H stretching vibration of the thiol group and the C-O-C stretching of the ether linkage can serve as spectroscopic handles to monitor reactions in real time. This allows for precise control over reaction conditions to maximize yield and minimize by-product formation.

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly rapid-acquisition techniques, can also provide detailed structural information on species present in the reaction mixture, helping to elucidate complex reaction networks.

Table 2: Potential Spectroscopic Markers for In-Situ Monitoring of this compound Reactions

Spectroscopic TechniqueFunctional GroupCharacteristic Signal (Hypothetical)Monitored Transformation
Raman SpectroscopyThiol (S-H)2550-2600 cm⁻¹Thiol-disulfide exchange, Thiol-ene reaction
FTIR SpectroscopyEther (C-O-C)1200-1250 cm⁻¹ (asymmetric stretch)Ether cleavage, Synthesis of derivatives
¹H NMR SpectroscopyThiol Proton (S-H)δ 3.0-4.0 ppm (variable)Deprotonation, Oxidative coupling
¹³C NMR SpectroscopyBenzylic Carbon (Ar-CH₂-O)δ 65-75 ppmSide-chain modifications

Exploration of Bio-Inspired Synthetic Routes and Biocatalytic Transformations

Nature provides a rich source of inspiration for the development of sustainable and efficient chemical syntheses. Bio-inspired synthetic routes and biocatalysis represent a promising avenue for the environmentally friendly production of this compound and its derivatives.

The use of enzymes, or "biocatalysts," could offer high selectivity and reactivity under mild reaction conditions. For instance, specific enzymes could be engineered to catalyze the formation of the ether or thiol functionalities with high chemo- and regioselectivity, avoiding the need for protecting groups and reducing waste. Exploring the enzymatic toolbox for reactions such as selective oxidation of the thiol to a disulfide or sulfenic acid could lead to novel bioactive compounds.

Furthermore, bio-inspired catalytic systems that mimic the active sites of metalloenzymes could be designed for specific transformations of this compound. These synthetic catalysts could offer robustness and tunability while operating through environmentally benign mechanisms.

Expansion into Novel Areas of Supramolecular Chemistry and Nanotechnology

The distinct functionalities of this compound make it an attractive building block for supramolecular chemistry and nanotechnology. The thiol group is well-known for its ability to form strong coordinate bonds with noble metal surfaces, such as gold, silver, and platinum. This property can be exploited to construct highly ordered self-assembled monolayers (SAMs) on these surfaces.

These SAMs could find applications in molecular electronics, sensing, and as anti-corrosion coatings. The phenoxymethyl (B101242) group can be further functionalized to introduce specific recognition sites, allowing for the creation of smart surfaces that can respond to external stimuli or selectively bind to target molecules.

In the realm of supramolecular chemistry, the flexible yet pre-organized structure of this compound could be utilized in the design of host-guest systems and molecular cages. The aromatic rings can participate in π-π stacking interactions, while the thiol and ether groups can act as hydrogen bond acceptors or metal coordination sites, facilitating the assembly of complex, three-dimensional architectures. These supramolecular structures could have applications in drug delivery, catalysis, and molecular recognition.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(Phenoxymethyl)benzenethiol, and how is its purity verified?

  • Synthesis : While direct synthesis of this compound is not explicitly detailed in the evidence, analogous benzenethiol derivatives (e.g., 2-(isopropylamino)-benzenethiol) are synthesized via condensation reactions. For example, triphosgene can replace phosgene for safer synthesis of intermediates, as demonstrated in DIAR coupler synthesis .
  • Purity Verification : Characterization techniques include 1H-NMR for structural confirmation, ESI-MS for molecular weight validation, and FT-IR to identify functional groups (e.g., thiol S-H stretching at ~2500 cm⁻¹). Elemental analysis ensures stoichiometric purity .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • 1H-NMR : Resolves aromatic protons and phenoxymethyl group signals (e.g., methylene protons adjacent to oxygen).
  • XPS : Confirms sulfur oxidation states and surface composition in hybrid materials .
  • FT-IR : Detects thiol (-SH) and ether (C-O-C) bonds.
  • ESI-MS : Validates molecular ion peaks and fragmentation patterns .

Q. What safety precautions are necessary when handling this compound in laboratory settings?

  • Toxicity : Benzenethiol derivatives are skin/respiratory irritants. Use fume hoods and PPE (gloves, goggles) .
  • Odor Mitigation : Due to strong odors, seal reaction vessels and use activated carbon filters .
  • Waste Disposal : Neutralize thiols with oxidizing agents (e.g., hydrogen peroxide) before disposal to prevent environmental release .

Advanced Research Questions

Q. How can Taguchi optimization methods be applied to enhance the adsorption efficiency of this compound-modified adsorbents for metal ions?

  • Variable Selection : Optimize pH, adsorbent mass, sonication time, and ligand concentration. For example, pH 5 maximizes thiol-metal coordination while minimizing precipitation .
  • Statistical Models : Use Langmuir isotherms to calculate maximum adsorption capacities (e.g., 185 mg/g for Cd²⁺) and pseudo-second-order kinetics to assess rate-limiting steps .
  • Validation : Compare experimental data with DFT simulations to predict binding affinities for target metals .

Q. What strategies are effective in resolving contradictions between experimental adsorption capacities reported in different studies?

  • Variable Analysis : Reconcile discrepancies by standardizing parameters (e.g., pH, ionic strength, competing ions). For instance, Cr³⁺ removal varies widely (68–93%) due to pH-dependent speciation .
  • Model Cross-Checking : Validate adsorption data against both Langmuir (monolayer) and Freundlich (heterogeneous surface) models. Intraparticle diffusion often explains multi-stage kinetics .
  • Material Characterization : Use TEM/SEM to assess adsorbent morphology (e.g., Fe₃O₄ nanoparticle distribution on activated carbon) and XPS to confirm metal-thiolate bond formation .

Q. How do the coordination properties of this compound influence its role in catalytic hydrogen evolution reactions (HER)?

  • Ligand Design : The phenoxymethyl group enhances electron donation to metal centers (e.g., Ni or Zn), stabilizing low-valent states critical for HER. Compare with phosphanyl-benzenethiol ligands in Ni(PS)₂ complexes .
  • Electrochemical Screening : Use cyclic voltammetry (CV) to measure overpotentials and Tafel slopes in acidic media. For example, acetic acid (pKa ~4.76) serves as a proton source in HER .
  • Mechanistic Studies : Operando XAFS/XANES can track metal-thiol coordination changes during catalysis .

Methodological Notes

  • Synthesis : Prioritize air-free techniques (Schlenk lines) to prevent thiol oxidation .
  • Adsorption Studies : Pre-equilibrate adsorbents with buffer solutions to avoid pH drift during metal uptake .
  • Catalysis : Benchmark catalytic performance against established ligands (e.g., 2-(diphenylphosphanyl)benzenethiol) to assess efficacy .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.